molecular formula C11H18ClNO B1597992 Benzyl(2-hydroxyethyl)dimethylammonium chloride CAS No. 7221-40-1

Benzyl(2-hydroxyethyl)dimethylammonium chloride

Cat. No. B1597992
CAS RN: 7221-40-1
M. Wt: 215.72 g/mol
InChI Key: NUPDFKWZQURWCC-UHFFFAOYSA-M
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Description

Benzyl(2-hydroxyethyl)dimethylammonium chloride, also known as benzalkonium chloride, is a quaternary ammonium compound . It is commonly used as a disinfectant and antiseptic, effective at killing a wide range of bacteria, viruses, and fungi . This makes it a key ingredient in many household cleaners, hand sanitizers, and disinfecting wipes .


Molecular Structure Analysis

The linear formula for Benzyl(2-hydroxyethyl)dimethylammonium chloride is C6H5CH2N (Cl) (CH3)2CH2CH2OH . Its molecular weight is 215.72 . The SMILES string representation is [Cl-].C [N+] © (CCO)Cc1ccccc1 .


Physical And Chemical Properties Analysis

Benzyl(2-hydroxyethyl)dimethylammonium chloride is a solid with a melting point of 75-78 °C . It’s readily soluble in ethanol and acetone . Aqueous solutions should be neutral to slightly alkaline .

Scientific Research Applications

Corrosion Inhibition

Benzyl dimethyl-n-hexadecylammonium chloride (BHDC), a similar compound to Benzyl(2-hydroxyethyl)dimethylammonium chloride, has been shown to be an effective corrosion inhibitor for pure iron in carbon dioxide saturated sodium chloride solutions. The compound inhibited the anodic reaction and was particularly effective at low temperatures. The inhibition properties are attributed to the thermodynamics and structure of the compound (Zvauya & Dawson, 1994).

Asymmetric Synthesis Catalyst

A compound related to Benzyl(2-hydroxyethyl)dimethylammonium chloride, benzyl[cis-2-(hydroxymethyl)cyclohexyl]dimethylammonium bromide, was effective as a chiral phase transfer catalyst in the enantioselective alkylation of active methylene compounds. This indicates potential application in asymmetric synthesis (Saigo, Koda, & Nohira, 1979).

Thermodynamics of Micellization

Research on benzyl(2-acylaminoethyl)dimethylammonium chlorides, closely related to Benzyl(2-hydroxyethyl)dimethylammonium chloride, shows they have distinct thermodynamic micellization properties. These compounds have been studied for their ability to form micelles, with a focus on the balance between factors like transfer of the surfactant hydrocarbon chain from water to the micelle and the effect of temperature on water structure (Shimizu, Pires, & El Seoud, 2004).

Antimicrobial Activities

New analogues of benzalkonium chloride, which include (Alkoxymethyl)dimethyl{2-hydroxy-5-[(4-X-phenyl)azo]benzyl}ammonium chlorides, have shown antimicrobial activity. The activity of these chlorides depends on the length and kind of substituent at the quaternary nitrogen atom, suggesting potential applications in developing antimicrobial agents (Pernak, Mirska, & Kmiecik, 1999).

Ionic Liquid Catalysis

The basic ionic liquid (benzyl)(dimethyl)(N,N-dimethylaminoethyl)ammonium chloride has been used as a catalyst for the synthesis of spiroacenaphthylenes in water. This demonstrates its potential as an efficient and reusable catalyst in organic synthesis (Zheng & Li, 2012).

Photodynamic Therapy Research

In studies involving the photo-oxidation of hydroxynaphthalenes, benzylhexadecyl dimethylammonium chloride (BHDC) was used in micellar systems. This research is significant for understanding the effects of medium heterogeneity on photodynamic processes, which can be relevant for applications in photodynamic therapy (Luiz, Biasutti, & García, 2004).

Safety And Hazards

This compound should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance . Keep in a dry, cool, and well-ventilated place and keep the container tightly closed . It’s incompatible with strong oxidizing agents .

properties

IUPAC Name

benzyl-(2-hydroxyethyl)-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18NO.ClH/c1-12(2,8-9-13)10-11-6-4-3-5-7-11;/h3-7,13H,8-10H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPDFKWZQURWCC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCO)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90992945
Record name N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90992945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl(2-hydroxyethyl)dimethylammonium chloride

CAS RN

7221-40-1
Record name Benzyl(2-hydroxyethyl)dimethylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7221-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl(2-hydroxyethyl)dimethylammonium chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium chloride
Source EPA DSSTox
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Record name Benzyl(2-hydroxyethyl)dimethylammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Xiao, F Xu, L Jiang, Z Dan, N Duan - Chemosphere, 2016 - Elsevier
Cr(VI) is a powerful oxidant and is capable of oxidizing most of the organic materials. Therefore, it is possible for Cr(VI) to oxidize the polymeric resins and change the sorption …
Number of citations: 25 www.sciencedirect.com
S Shahriari, LC Tomé, JMM Araújo, LPN Rebelo… - RSC …, 2013 - pubs.rsc.org
Ionic-liquid-based aqueous biphasic systems (ABS) have been the focus of a significant amount of research in the last decade. However, only (moderately) toxic and poorly …
Number of citations: 150 pubs.rsc.org
ASL Gouveia, FS Oliveira, KA Kurnia… - ACS Sustainable …, 2016 - ACS Publications
The efficient and sustainable separation of azeotropic mixtures remains a challenge in chemical engineering. In this work, the performance of benign solvents, namely deep eutectic …
Number of citations: 115 pubs.acs.org

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